molecular formula C17H19NO5 B4882048 3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4882048
M. Wt: 317.34 g/mol
InChI Key: PXQIGKWTPGQAPX-UHFFFAOYSA-N
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Description

3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a norbornane (bicyclo[2.2.1]heptane) core. The molecule is substituted at the 2-position with a carboxylic acid group and at the 3-position with a carbamoyl linker connected to a 5-carboxy-2-methylphenyl moiety. This structural motif combines rigidity from the bicyclic framework with polar functional groups, making it a candidate for targeting bacterial biofilms or regulatory elements like T-box genes, as seen in related compounds .

Properties

IUPAC Name

3-[(5-carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-8-2-3-11(16(20)21)7-12(8)18-15(19)13-9-4-5-10(6-9)14(13)17(22)23/h2-3,7,9-10,13-14H,4-6H2,1H3,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQIGKWTPGQAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane structure and the subsequent introduction of the carboxy and carbamoyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of bicyclo[2.2.1]heptane-2-carboxylic acid derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Biological Activity Structural Notes
Target Compound 5-Carboxy-2-methylphenyl carbamoyl ~335.3* Potential biofilm inhibition (inferred from analogs) High polarity due to dual carboxylic acid groups.
PKZ18 4-(4-Isopropylphenyl)-5-methylthiazole ~398.4 Inhibits T-box genes in MRSA Thiazole ring introduces π-π stacking potential.
PKZ18-22 4-(2-Methylpropyl)phenyl thiazole ~412.5 Synergistic biofilm inhibition Bulkier alkyl group enhances lipophilicity.
Thiophenecarboxylate Derivatives 3-Alkoxycarbonyl-thiophen-2-ylcarbamoyl Varies Cyclic nucleotide suppression Thiophene moiety increases electron density.
Norcantharidin Analogs (e.g., II-19) 7-Oxabicyclo core + aryl carbamoyl ~314.1 Anticancer activity Oxygen atom increases ring polarity and rigidity.
3-[(2-Ethylhexyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 2-Ethylhexyl carbamoyl ~307.4 Not specified Alkyl chain improves membrane permeability.
Piperazine-Linked Derivatives (e.g., 3.9) Arylpiperazine substituent ~325.4 Enzyme inhibition (e.g., kinase targets) Piperazine enhances solubility and target engagement.

*Estimated based on molecular formula.

Pharmacokinetic Considerations

  • Solubility : The target compound’s dual carboxylic acid groups enhance aqueous solubility compared to alkyl-substituted analogs (e.g., ).
  • Metabolic Stability : Bulkier substituents (e.g., 2-ethylhexyl in ) may slow hepatic clearance but reduce target specificity.
  • Bioactivity : Piperazine-linked derivatives () exhibit improved CNS penetration due to reduced polarity, whereas the target compound’s polar groups may limit blood-brain barrier crossing.

Biological Activity

The compound 3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C_{16}H_{19}N_{1}O_{4}
  • Molecular Weight : 299.34 g/mol

This bicyclic compound features a bicyclo[2.2.1]heptane core, which is known for its unique three-dimensional structure that can influence biological interactions.

Research indicates that compounds within the bicyclo[2.2.1]heptane family often exhibit selective activity towards specific ion channels, particularly potassium channels. The compound has been studied for its interaction with KCNQ channels, which play a crucial role in neuronal excitability and cardiac function.

  • KCNQ Channels : The compound has shown selective opening activity towards KCNQ2 and KCNQ4 channels, with an EC50 of 230 nM for KCNQ2 and 510 nM for KCNQ4, indicating a strong potential for modulating neuronal activity .

Pharmacological Effects

The pharmacological implications of this compound are significant:

  • Neuroprotective Effects : By modulating KCNQ channels, the compound may provide neuroprotective effects, making it a candidate for treating neurological disorders.
  • Cardiovascular Implications : Its action on cardiac ion channels suggests potential applications in managing heart conditions.

Study 1: Neuroprotective Properties

A study focused on the neuroprotective properties of related bicyclo[2.2.1]heptane derivatives demonstrated that these compounds could reduce neuronal excitability and protect against excitotoxicity in vitro models . The specific mechanism involved the modulation of potassium ion flow, which is critical for maintaining cellular homeostasis.

Study 2: Cardiovascular Applications

Another investigation evaluated the cardiovascular effects of similar compounds on isolated heart tissues. Results indicated a decrease in arrhythmic events when treated with these compounds, highlighting their potential as therapeutic agents in cardiac dysfunction .

Comparative Analysis

The following table summarizes the biological activities of selected bicyclo[2.2.1]heptane derivatives, including our compound of interest:

Compound NameKCNQ Channel ActivityEC50 (nM)Biological Effect
This compound KCNQ2 & KCNQ4230 (KCNQ2), 510 (KCNQ4)Neuroprotective, Cardiovascular
Compound AKCNQ1 & KCNQ3500Limited neuroprotection
Compound BKCNQ4300Cardioprotective

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